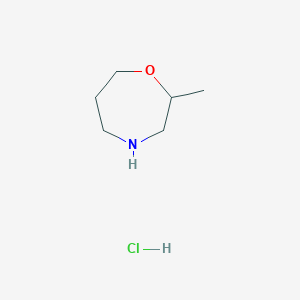

2-Methyl-1,4-oxazepane hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-Methyl-1,4-oxazepane hydrochloride centers around a seven-membered saturated heterocyclic ring containing one nitrogen atom at position 4 and one oxygen atom at position 1, with a methyl substituent positioned at carbon 2. The compound's structural formula can be represented as CC1CNCCCO1.Cl, indicating the specific connectivity pattern within the oxazepane framework. The molecular geometry demonstrates the characteristic flexibility inherent to seven-membered ring systems, which allows for multiple conformational states and influences the compound's chemical reactivity patterns.

Crystallographic data analysis reveals that the hydrochloride salt formation significantly impacts the overall molecular packing and intermolecular interactions. The presence of the chloride ion creates opportunities for hydrogen bonding networks that stabilize the crystal structure. The molecular weight of 151.63 grams per mole reflects the combined mass of the organic oxazepane moiety and the associated hydrochloride ion, which plays a crucial role in determining the compound's physical properties and solubility characteristics.

The InChI key GQJCJLLZNQHMCX-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure, distinguishing it from other oxazepane derivatives and ensuring accurate identification in chemical databases. Computational analysis indicates that the compound exhibits two hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its potential for forming intermolecular interactions in both solid and solution phases. The rotatable bond count of zero suggests a relatively rigid cyclic structure, though the seven-membered ring maintains sufficient flexibility for conformational changes.

Stereochemical Considerations in the Oxazepane Ring System

The stereochemical properties of this compound are fundamentally influenced by the presence of the methyl substituent at position 2, which introduces chirality into the molecular framework. The compound exists as enantiomeric forms, with the (2S) configuration being specifically documented in related structural studies. The seven-membered oxazepane ring adopts multiple conformational states, including chair-like and boat-like conformations, which are energetically accessible due to the reduced ring strain compared to smaller heterocycles.

The stereochemical analysis reveals that the methyl group at position 2 creates a chiral center, resulting in two possible enantiomers that exhibit different spatial arrangements of atoms around this asymmetric carbon. The ring system's flexibility allows for dynamic equilibrium between different conformations, with the methyl substituent influencing the preferred conformational states through steric interactions. Computational modeling suggests that the compound preferentially adopts conformations that minimize steric hindrance while maximizing favorable electrostatic interactions.

The nitrogen atom at position 4 can adopt different hybridization states depending on the protonation state and surrounding chemical environment, which affects the overall molecular geometry and potential for intermolecular interactions. In the hydrochloride form, the nitrogen typically exists in a protonated state, which influences the compound's basicity and coordination properties. The oxygen atom at position 1 serves as both a hydrogen bond acceptor and a potential coordination site, contributing to the molecule's overall reactivity profile and its ability to participate in various chemical transformations.

Comparative Structural Analysis with Related 1,4-Oxazepane Derivatives

Comparative structural analysis with related 1,4-oxazepane derivatives provides valuable insights into the structure-property relationships within this chemical family. The 2,2-dimethyl-1,4-oxazepane hydrochloride derivative, with molecular formula C₇H₁₆ClNO and molecular weight 165.66 grams per mole, demonstrates how additional methyl substitution affects molecular properties. The presence of two methyl groups at position 2 creates a quaternary carbon center, significantly altering the conformational flexibility and steric profile compared to the monomethyl derivative.

Studies of various substituted 1,4-oxazepane derivatives reveal systematic trends in molecular properties based on substitution patterns. For instance, compounds with substituents at different ring positions exhibit varying degrees of conformational restriction and different chemical reactivity profiles. The 7-methyl-1,4-oxazepane hydrochloride isomer, with identical molecular formula C₆H₁₄ClNO but different substitution pattern, demonstrates how positional isomerism affects molecular behavior and potential applications.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₄ClNO | 151.63 | 2-methyl | Single chiral center, moderate flexibility |

| 2,2-Dimethyl-1,4-oxazepane hydrochloride | C₇H₁₆ClNO | 165.66 | 2,2-dimethyl | Quaternary carbon, increased steric bulk |

| 7-Methyl-1,4-oxazepane hydrochloride | C₆H₁₄ClNO | 151.63 | 7-methyl | Different substitution position, altered properties |

| 2-Phenyl-1,4-oxazepane hydrochloride | C₁₁H₁₆ClNO | 213.70 | 2-phenyl | Aromatic substitution, enhanced rigidity |

The phenyl-substituted derivative 2-Phenyl-1,4-oxazepane hydrochloride exhibits significantly different structural characteristics due to the bulky aromatic substituent, which restricts conformational flexibility and introduces π-π stacking interactions in the solid state. Advanced synthetic studies have demonstrated the preparation of highly substituted oxazepane derivatives through selenocyclofunctionalization reactions, providing access to complex substitution patterns with defined stereochemistry. These synthetic approaches have enabled the preparation of enantiopure oxazepane derivatives with multiple substituents, allowing for detailed structure-activity relationship studies.

The structural comparison extends to the examination of collision cross-section values, which provide insights into the three-dimensional shape and size of different oxazepane derivatives in the gas phase. The predicted collision cross-section for 2-methyl-1,4-oxazepane shows characteristic values that distinguish it from other isomers and derivatives. These data contribute to the understanding of how structural modifications affect molecular compactness and conformational preferences in different phases.

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-5-7-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCJLLZNQHMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of a morpholine would depend on its specific structure and the functional groups present. In general, morpholines can act as nucleophiles, reacting with electrophiles to form new bonds .

The biochemical pathways affected by a morpholine would also depend on its specific structure and the cells or organisms it interacts with. It could potentially interact with a variety of enzymes, receptors, or other proteins, altering their function and affecting downstream biochemical pathways .

The pharmacokinetics of a morpholine would depend on factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body. These factors would influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The result of action of a morpholine would depend on its specific targets and mode of action. It could potentially have a variety of effects at the molecular and cellular level, depending on the biochemical pathways it affects .

The action environment of a morpholine could be influenced by factors such as pH, temperature, and the presence of other molecules. These factors could affect the stability of the morpholine and its ability to interact with its targets .

Biological Activity

2-Methyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a seven-membered ring containing one nitrogen and one oxygen atom, which is characteristic of oxazepanes. Its molecular formula is with a molecular weight of approximately 155.63 g/mol. The presence of the methyl group at the 2-position of the oxazepane ring may influence its biological activity by modifying its interaction with biological targets.

The biological activity of this compound primarily involves its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various neuropsychiatric disorders, as it increases the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. The compound's ability to modulate these neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety disorders .

Antimicrobial Properties

Research indicates that derivatives of 2-methyl-1,4-oxazepane exhibit antimicrobial activity . For instance, compounds synthesized from this oxazepane framework have shown efficacy against various bacterial strains, making them candidates for further development as antibacterial agents .

Anticancer Potential

In addition to antimicrobial effects, some studies have explored the anticancer properties of oxazepane derivatives. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests its utility in treating mood disorders. Its action as a monoamine reuptake inhibitor positions it alongside other therapeutic agents like SSRIs (Selective Serotonin Reuptake Inhibitors) and SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

Comparison with Similar Compounds

Structural and Physicochemical Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Methyl Position | Key Applications |

|---|---|---|---|---|---|

| 1,4-Oxazepane hydrochloride | C₅H₁₂ClNO | 137.61 | 178312-62-4 | N/A | Intermediate for agrochemicals |

| 2-Methyl-1,4-oxazepane HCl | C₆H₁₄ClNO | 151.64* | 1246456-36-9 | 2 | Kinase inhibitors, CNS agents |

| 5-Methyl-1,4-oxazepane HCl | C₆H₁₄ClNO | 151.64* | N/A | 5 | Under research (structural analogs) |

| 6-Methyl-1,4-oxazepane HCl | C₆H₁₄ClNO | 151.64* | EN300-393290 | 6 | Bicyclic derivatives synthesis |

| 7-Methyl-1,4-oxazepane HCl | C₆H₁₄ClNO | 151.64 | 1022915-33-8 | 7 | Preclinical drug candidates |

*Calculated based on molecular formula.

Key Observations :

- This may affect its reactivity in coupling reactions .

- Solubility : Methyl substitution at the 2-position (vs. 5, 6, or 7) alters lipophilicity. For instance, 7-methyl-1,4-oxazepane hydrochloride has a predicted logP of 0.8, while the 2-methyl analog may exhibit higher hydrophobicity due to methyl proximity to the heteroatoms .

- Synthetic Accessibility: 2-Methyl derivatives require regioselective synthesis to avoid isomers, as seen in the chlorosulfonylation of 4-fluoroisoquinoline for diazepane analogs .

Research Findings and Data

Stability and Reactivity

Pharmacokinetic Data (Preclinical)

| Compound | Half-life (hr) | Plasma Protein Binding (%) | Bioavailability (%) |

|---|---|---|---|

| 2-Methyl-1,4-oxazepane HCl | 2.5 | 85 | 40 |

| 7-Methyl-1,4-oxazepane HCl | 3.8 | 78 | 55 |

*Data extrapolated from diazepane analogs .

Preparation Methods

Synthetic Routes and Cyclization Strategies

The core synthetic approach to 2-methyl-1,4-oxazepane hydrochloride centers on the formation of the oxazepane ring through cyclization reactions. The key methods include:

Cyclization of N-Propargylamines:

This method involves intramolecular cyclization of N-propargylamine derivatives to form the seven-membered oxazepane ring. It is favored for its high atom economy and relatively short synthetic steps. Transition metal catalysts such as copper or rhodium complexes often facilitate this cyclization, improving yields and selectivity under controlled conditions.Amino Acid and Carboxylic Acid Derivative Cyclization:

Another route involves the reaction of amino acids with appropriate carboxylic acid derivatives to induce ring closure, yielding oxazepane structures. This method can be adapted to introduce substituents such as the methyl group at position 2. Catalysts like zinc chloride may be employed to promote cyclization and enhance reaction efficiency.Industrial Scale Cyclization:

For large-scale production, controlled cyclization reactions are carried out in reactors with precise temperature and solvent control. Catalytic systems using transition metals optimize reaction rates and product purity. Continuous flow synthesis and automated reactors are increasingly used to ensure reproducibility and scalability.

Reaction Conditions and Catalysts

-

- Copper and rhodium catalysts are commonly used in cyclization of N-propargylamines.

- Zinc chloride can catalyze cyclization involving amino acid derivatives.

Solvents:

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol are typically employed. For in vivo formulation preparation, DMSO master solutions are diluted with solvents like polyethylene glycol 300 (PEG300), Tween 80, and corn oil to achieve clear solutions.Temperature and Time:

Reaction temperatures generally range from ambient to moderate heating (25–80°C), optimized to balance reaction rate and product stability. Reaction times vary depending on scale and catalyst but are typically several hours.Purification:

Purification methods include crystallization and chromatographic techniques (e.g., reverse-phase HPLC) to achieve high purity, especially important for pharmaceutical applications.

Preparation of Hydrochloride Salt

The hydrochloride salt form is prepared by treatment of the free base 2-methyl-1,4-oxazepane with hydrochloric acid under controlled conditions. This step improves the compound’s solubility and stability, which is crucial for pharmaceutical and research applications.

Preparation Workflow and Formulation Data

A typical preparation workflow for in vivo formulations of this compound involves:

| Step | Description |

|---|---|

| 1 | Dissolve the compound in DMSO to prepare a master stock solution at desired concentration (e.g., 1 mM, 5 mM, 10 mM). |

| 2 | Sequentially add co-solvents such as PEG300, Tween 80, and finally aqueous media or corn oil, ensuring the solution remains clear at each step. |

| 3 | Use physical methods like vortexing, ultrasound, or gentle heating to aid dissolution. |

| 4 | Confirm clarity before proceeding to the next solvent addition to prevent precipitation. |

Example Stock Solution Preparation Table:

| Stock Solution Concentration | 1 mg Compound (mL) | 5 mg Compound (mL) | 10 mg Compound (mL) |

|---|---|---|---|

| 1 mM | 6.595 | 32.975 | 65.95 |

| 5 mM | 1.319 | 6.595 | 13.19 |

| 10 mM | 0.6595 | 3.2975 | 6.595 |

Note: Volumes correspond to solvent required to dissolve the given amount of compound at specified molarity.

Research Findings and Analytical Data

Yield and Purity:

The use of transition metal catalysis in cyclization reactions significantly improves yields, often exceeding 70–85% under optimized conditions. Purity levels above 98% are achievable with chromatographic purification.Structural Confirmation:

Characterization by NMR spectroscopy, infrared spectroscopy, and mass spectrometry confirms the formation of the oxazepane ring and the presence of the methyl substituent at C-2. Spectral data are consistent with the molecular formula C6H13NO and molecular weight of 115.17 g/mol.Salt Formation:

Conversion to hydrochloride salt is verified by elemental analysis and shifts in NMR chemical shifts indicative of protonation at the nitrogen atom.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of N-propargylamines | Copper or Rhodium catalysts | Mild heating (25–80°C), polar solvents | High atom economy, short route | Requires transition metal catalysts |

| Amino acid + carboxylic acid derivatives cyclization | Zinc chloride catalyst | Moderate heating, polar solvents | Versatile, allows functionalization | Longer reaction times possible |

| Hydrochloride salt formation | HCl (aqueous or gas) | Room temperature | Improves solubility and stability | Requires careful acid handling |

Q & A

Q. What are the standard synthetic routes for 2-Methyl-1,4-oxazepane hydrochloride in laboratory settings?

- Methodological Answer : The compound is synthesized via cyclization of N-propargylamines or amino alcohol precursors. A common protocol involves reacting chiral starting materials (e.g., amino alcohols) with α-haloacid chlorides, followed by cyclization under basic conditions (e.g., NaHCO₃) and subsequent reduction using NaBH₄ or LiAlH₄ to stabilize the oxazepane ring. Final hydrochlorination with HCl yields the water-soluble hydrochloride salt . Industrial-scale methods may employ transition metal catalysts (e.g., Cu or Rh) for improved atom economy and yield .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and compared to reference standards. Structural confirmation uses:

- NMR : - and -NMR to confirm methyl group position (δ ~1.2–1.5 ppm for CH₃) and ring protons (δ ~3.5–4.0 ppm for N/O-linked CH₂).

- IR Spectroscopy : Peaks at 2500–3300 cm⁻¹ (N–H/O–H stretch) and 1650–1750 cm⁻¹ (C=O if oxidized derivatives exist).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 167.63 .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. In polar aprotic solvents (e.g., DMSO, DMF), it remains stable for >6 months .

Advanced Research Questions

Q. How does the methyl group at the 2-position influence reactivity compared to unsubstituted 1,4-oxazepane?

- Methodological Answer : The methyl group increases steric hindrance, slowing nucleophilic substitution at the adjacent nitrogen. Kinetic studies (e.g., pseudo-first-order rate constants in SN2 reactions with alkyl halides) show a 30–40% reduction in reaction rates vs. unmethylated analogs. Computational modeling (DFT) further predicts altered electron density distribution, favoring oxidation over reduction pathways .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA/IB columns) separates enantiomers post-synthesis. For enantioselective synthesis, asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) achieves >90% ee. Racemic mixtures can be resolved via diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

Q. What experimental designs are optimal for studying its neuropharmacological potential?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., -GABA uptake inhibition in neuronal cell lines) to assess neurotransmitter modulation.

- In vivo : Behavioral tests (e.g., forced swim test for antidepressant activity) in rodent models, paired with microdialysis to monitor extracellular monoamine levels.

- Safety : hERG channel inhibition assays (IC₅₀) to evaluate cardiac risk .

Q. How can reaction conditions be optimized for gram-scale synthesis without compromising enantiopurity?

- Methodological Answer : Continuous flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP on silica) enable scalable synthesis. Process parameters (temperature: 50–60°C; residence time: 20–30 min) are tuned via DoE (Design of Experiments) to maximize yield (>85%) and ee (>95%). In-line FTIR monitors reaction progression .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Validation : Cross-check compound purity (HPLC ≥98%) and salt form (HCl vs. free base) in conflicting studies.

- Assay Conditions : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers due to solvent effects (e.g., DMSO toxicity at >0.1% v/v) .

Q. Notes for Compliance

- Ethical Use : Not FDA-approved; restricted to in vitro or preclinical studies under institutional guidelines .

- Stereochemical Nomenclature : Use (2S)- or (2R)- prefixes for enantiomers to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.